Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-
Overview
Description
“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl . This indicates that the compound contains a pyrimidine ring attached to a phenyl group via a chloromethyl bridge .Physical And Chemical Properties Analysis
The molecular weight of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is 204.657 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Scientific Research Applications
- Methods/Experimental Procedures: Various synthetic methods are employed to create pyrimidines. For example, compound (104) with a 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine showed strong inhibitory activity against prostaglandin E2 production. Compound (105), a difluorinated derivative of (104), significantly inhibited COX-2 activity .
Anti-Inflammatory Effects in Medicinal Chemistry:
Safety And Hazards
“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is known to cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While the future directions specific to “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” are not explicitly mentioned in the retrieved papers, research in the field of pyrimidines is ongoing. Pyrimidines and their derivatives continue to be of interest due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUHYGHPKNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254777 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro- | |
CAS RN |
1139432-30-6 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.